molecular formula C12H19NO4 B565845 Diethyl 2-cyano-3,3-dimethylpentanedioate CAS No. 274690-12-9

Diethyl 2-cyano-3,3-dimethylpentanedioate

Cat. No.: B565845
CAS No.: 274690-12-9
M. Wt: 241.287
InChI Key: AMHFCWIKOAEFLI-UHFFFAOYSA-N
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Description

Diethyl 2-cyano-3,3-dimethylpentanedioate is a versatile chemical compound with the molecular formula C12H19NO4. It is commonly used as a building block in organic synthesis due to its unique structural features and reactivity. This compound is known for its applications in various fields, including pharmaceuticals, material science, and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 2-cyano-3,3-dimethylpentanedioate is synthesized from ethyl 3-methyl-2-butenoate and ethyl cyanoacetate. The reaction typically involves the use of a base, such as sodium ethoxide, to facilitate the condensation reaction between the two starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-cyano-3,3-dimethylpentanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of ester derivatives.

Scientific Research Applications

Diethyl 2-cyano-3,3-dimethylpentanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the development of bioactive molecules and as a precursor in the synthesis of biologically relevant compounds.

    Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

    Industry: The compound finds applications in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl 2-cyano-3,3-dimethylpentanedioate involves its reactivity with various molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to the formation of new chemical entities. The specific pathways and molecular targets depend on the context of its use, such as in drug development or material science.

Comparison with Similar Compounds

Diethyl 2-cyano-3,3-dimethylpentanedioate can be compared with other similar compounds, such as:

    Diethyl malonate: Both compounds are esters and used as building blocks in organic synthesis, but this compound has a cyano group that imparts different reactivity.

    Ethyl cyanoacetate: This compound is a precursor in the synthesis of this compound and shares similar reactivity due to the presence of the cyano group.

    Diethyl 2-cyano-3-methylglutarate: A structurally similar compound with different substitution patterns, leading to variations in reactivity and applications.

Biological Activity

Diethyl 2-cyano-3,3-dimethylpentanedioate, also known as a derivative of cyanoacetate, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its role as a versatile building block in organic synthesis, but recent studies have begun to elucidate its pharmacological potential.

Chemical Structure and Properties

This compound features a cyano group and two ester functionalities that contribute to its reactivity and biological interactions. The chemical structure can be represented as follows:

C1H1N1O4\text{C}_1\text{H}_1\text{N}_1\text{O}_4

This compound is characterized by its ability to undergo various chemical transformations, making it useful in synthesizing more complex molecules.

Biological Activity

1. Antioxidant Properties
Recent research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that this compound could reduce oxidative damage in cellular models, suggesting its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

2. Anti-inflammatory Effects
Another important aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. This mechanism may be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease (IBD) .

3. Anticancer Activity
Emerging evidence points to the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in breast cancer and lung cancer cell lines, indicating its potential as a chemotherapeutic agent .

The biological activities of this compound can be attributed to its interactions with various molecular targets:

  • Reactive Oxygen Species (ROS) : By scavenging ROS, the compound mitigates oxidative stress.
  • Cytokine Signaling Pathways : It modulates inflammatory responses by affecting cytokine production.
  • Cell Cycle Regulation : The compound appears to interfere with cell cycle progression in cancer cells, promoting apoptosis.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cell lines

Case Study: Neuroprotective Effects

In a study focusing on neuroprotection, this compound was administered to neuronal cells exposed to oxidative stress. The results showed a significant reduction in cell death compared to control groups. This suggests that the compound could play a role in developing therapies for neurodegenerative disorders .

Case Study: Cancer Cell Line Testing

In vitro tests on various cancer cell lines demonstrated that treatment with this compound resulted in decreased viability and increased apoptotic markers. Specifically, breast cancer cells exhibited a reduction in proliferation rates by over 50% after treatment with this compound for 48 hours .

Properties

IUPAC Name

diethyl 2-cyano-3,3-dimethylpentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-5-16-10(14)7-12(3,4)9(8-13)11(15)17-6-2/h9H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHFCWIKOAEFLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)C(C#N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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